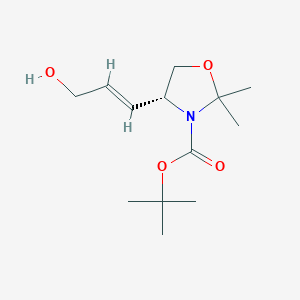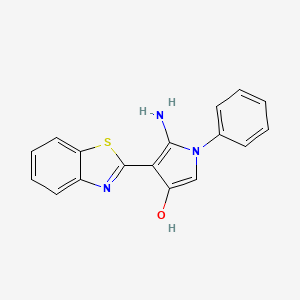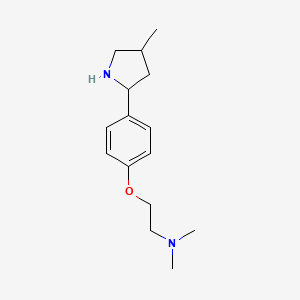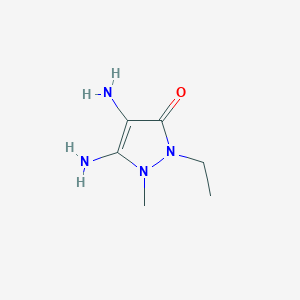![molecular formula C9H13NO2 B12871354 3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)
3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of heterocyclic compounds and contains a cyclopentapyrazole ring system.
- The compound’s systematic name indicates its structure: it consists of a tetrahydrocyclopenta[c]pyrrol-1(3aH)-one core with an ethoxy group (C2H5O) attached.
- The compound’s IUPAC name is rel-4-Methyl-N-((3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide .
3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one: is a chemical compound with the molecular formula CHNOS.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-methylbenzenesulfonyl chloride with the corresponding amine, followed by cyclization to form the cyclopentapyrazole ring.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve the use of suitable solvents (such as dichloromethane or acetonitrile) and base-catalyzed cyclization.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel ring systems.
Biology and Medicine: Research may focus on its potential as a bioactive compound, including pharmacological studies.
Industry: Applications in materials science or as intermediates for other compounds are possible.
Mecanismo De Acción
- The exact mechanism of action for this compound remains an area of ongoing research.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-ethoxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-3-one |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9-7-5-3-4-6(7)8(11)10-9/h6-7H,2-5H2,1H3 |
Clave InChI |
IGDSEUZRPWUCCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=O)C2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)

![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)


![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)

![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)


